N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a benzyl group and a bromobenzamide moiety, which contributes to its potential pharmacological properties. The compound is of interest in medicinal chemistry and drug development due to its structural characteristics that may influence biological activity.
This compound is classified as an amide due to the presence of the amide functional group (-C(=O)N-). The piperidine ring, a six-membered saturated nitrogen-containing heterocycle, is known for its role in various bioactive molecules. The specific arrangement of substituents on the piperidine and benzene rings can significantly affect the compound's interaction with biological targets.
The synthesis of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide typically involves the following steps:
The reactions are typically conducted under controlled temperature and pressure conditions, often utilizing solvents such as dichloromethane or dimethylformamide to enhance solubility and reaction rates. Monitoring can be done using thin-layer chromatography to assess progress.
The molecular structure of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide can be represented as follows:
This structure includes:
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide can undergo several chemical transformations:
These reactions are typically carried out under controlled conditions, utilizing appropriate solvents and reagents to ensure selectivity and yield.
The mechanism of action for N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is not fully elucidated but may involve:
Further studies involving binding assays and biological evaluations are necessary to confirm its mechanism of action.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity.
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide has potential applications in:
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide (CAS: 183158-40-9) is a synthetic small molecule with the molecular formula C₁₉H₂₁BrN₂O and a molecular weight of 373.29 g/mol. Its IUPAC name systematically denotes the 1-benzylpiperidin-4-yl amine group linked via a carbonyl group to a 3-bromobenzoyl moiety. The piperidine ring adopts a chair conformation, with the benzyl group at N1 and the benzamide at C4 adopting equatorial positions to minimize steric strain. This scaffold belongs to the broader class of N-benzylpiperidinyl benzamides, characterized by three modular domains:
Structurally analogous derivatives exhibit variations in halogen placement (e.g., para-fluoro vs. meta-bromo) or piperidine substitutions (e.g., 4-fluorobenzamide). These modifications significantly alter target specificity and potency, as demonstrated in Table 1 [4] [8].
Table 1: Structural Analogues of N-(1-benzylpiperidin-4-yl)benzamide Scaffolds
Compound Name | Substituent Position | Halogen Type | Molecular Formula |
---|---|---|---|
N-(1-benzylpiperidin-4-yl)benzamide | None | None | C₁₉H₂₂N₂O |
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide | para | Fluorine | C₁₉H₂₁FN₂O |
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide | meta | Bromine | C₁₉H₂₁BrN₂O |
Piperidine-benzamide hybrids are classified pharmacologically by their aryl modifications:
Benzamide derivatives emerged as pivotal neuropsychiatric agents in the 1970s with the discovery of sulpiride, a D₂/D₃ dopamine receptor antagonist used for schizophrenia. Early benzamides targeted monoaminergic systems but exhibited limited selectivity. The integration of the N-benzylpiperidine unit in the 1990s—exemplified by compounds like levosulpiride—improved blood-brain barrier (BBB) penetration and receptor subtype specificity. This advancement leveraged piperidine’s role as a spacer unit that optimally positions pharmacophores within G protein-coupled receptor (GPCR) binding pockets [6].
The strategic incorporation of halogen atoms began in the 2000s to modulate ligand-receptor binding kinetics. Bromine’s large van der Waals radius (1.85 Å) proved optimal for filling hydrophobic cavities in enzymes like cholinesterase or inflammasome components. For instance, brominated quinazolinones (e.g., BOP-1) show dual AChE/BuChE inhibition (IC₅₀ = 5.90 ± 0.07 μM for AChE), validating halogenated benzamides for neurodegenerative targets [6] [10].
Modern drug design exploits this scaffold’s versatility through:
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide demonstrates multi-target engagement in neurological and inflammatory pathways:
Neuroinflammation Modulation
The compound suppresses microglial activation—a hallmark of neuroinflammation—by inhibiting NLRP3 inflammasome assembly. This mechanism mirrors resveratrol’s anti-inflammatory action, which blocks NF-κB translocation and reduces IL-1β/IL-18 release. Molecular docking suggests the meta-bromobenzamide group occupies the NLRP3 NACHT domain’s ATP-binding site, attenuating caspase-1 activation [1] [3] [9].
GPCR Interactions
As an arylpiperazine bioisostere, the scaffold binds serotonin (5-HT₁ₐ/₇) and dopamine (D₂/D₃) receptors. The bromine atom’s electron-withdrawing effect enhances affinity for 5-HT receptors implicated in anxiety and depression. Computational models predict Ki values of 15–50 nM for 5-HT₁ₐ, positioning it as a candidate for mood disorder therapeutics [5] [6].
Neurodegenerative Disease Applications
In Alzheimer’s models, derivatives like BOP-1 show dual AChE/BuChE inhibition (IC₅₀ = 5.90 ± 0.07 μM and 6.76 ± 0.04 μM, respectively). The scaffold’s BBB permeability (>70% in vitro PAMPA-BBB assays) enables central cholinesterase engagement, critical for ameliorating cognitive deficits [7] [10].
Table 2: Target Indications and Mechanisms of Piperidine-Benzamide Derivatives
Therapeutic Area | Molecular Targets | Observed Effects | Reference Scaffold |
---|---|---|---|
Neuroinflammation | NLRP3 inflammasome, microglia | ↓ IL-1β, ↓ caspase-1, ↓ reactive oxygen species | 3-bromobenzamide |
Mood disorders | 5-HT₁ₐ, D₂ receptors | Anxiolysis, antidepressant-like effects | Arylpiperidine core |
Neurodegenerative diseases | AChE, BuChE | ↑ Acetylcholine, cognitive improvement | Halogenated benzamide |
This compound’s ability to concurrently address neuroinflammation, neurotransmitter imbalance, and oxidative stress aligns with the multi-target strategy essential for complex neurological disorders [1] [5] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5